N,N,5-Trimethylfurfurylamine
Description
Contextualizing N,N,5-Trimethylfurfurylamine within Furan (B31954) Chemistry
Significance of Furan-Containing Compounds in Chemical Sciences
The furan nucleus is a five-membered aromatic heterocycle containing one oxygen atom, first isolated in 1870. numberanalytics.com This structural motif is of immense significance in the chemical sciences. numberanalytics.comnumberanalytics.com Furan derivatives are integral building blocks in the synthesis of a wide array of complex molecules and are found in many natural products. tubitak.gov.tr Their utility spans pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com In medicinal chemistry, the furan ring is a common scaffold in drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly The versatility of the furan ring allows it to act as a bioisostere for other aromatic systems, providing a valuable tool in drug design. ijabbr.com Furthermore, with the growing emphasis on sustainable and green chemistry, furan derivatives sourced from lignocellulosic biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as key platform chemicals for producing renewable fuels and materials. researchgate.netacs.orgfrontiersin.org
Historical Perspectives on Furfurylamine (B118560) Derivatives in Research
Research into furfurylamine and its derivatives has a long history, driven by their accessibility from furfural, a commodity chemical produced from agricultural byproducts for nearly a century. researchgate.netresearchgate.net Furfurylamine itself is recognized as a crucial intermediate for producing medicines, pesticides, and resins. mdpi.com Early research focused on the synthesis of furfurylamine via the chemical amination of furfural, a process often requiring harsh conditions. mdpi.com Over time, research has explored the diverse applications of furfurylamines, including their use as corrosion inhibitors and in polymer manufacturing. mdpi.com The synthesis of metal complexes with furfurylamine derivatives was a subject of study in inorganic chemistry as early as the mid-20th century. acs.org More recently, significant research interest has shifted towards biocatalytic and more sustainable methods for producing furfurylamines, reflecting broader trends in green chemistry. mdpi.commdpi.com The study of furfurylamine derivatives has also extended to their potential as high-performance fuel additives due to their antiknock properties. researchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-(5-methylfuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-4-5-8(10-7)6-9(2)3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULRWBZWXMBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162850 | |
| Record name | 2-N,N-Dimethylaminomethyl-5-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14496-35-6 | |
| Record name | 2-N,N-Dimethylaminomethyl-5-methylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014496356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-N,N-Dimethylaminomethyl-5-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,5-Trimethylfurfurylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for N,n,5 Trimethylfurfurylamine and Its Derivatives
Conventional and Novel Synthetic Routes for N,N,5-Trimethylfurfurylamine
The primary route to this compound is through the reductive amination of 5-methylfurfural (B50972) with dimethylamine (B145610). This transformation is a cornerstone of amine synthesis and can be accomplished through several specific protocols.
Reductive amination is a robust method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, the process involves two main conceptual steps: the formation of an iminium ion followed by its reduction.
Iminium Ion Formation: The synthesis begins with the reaction between 5-methylfurfural (the aldehyde) and dimethylamine (the secondary amine). The nitrogen atom of dimethylamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by proton transfer and subsequent elimination of a water molecule to form a tertiary iminium ion intermediate.
Reduction: The iminium ion is then reduced to the final tertiary amine, this compound. This reduction can be achieved using a variety of reducing agents.
Classic named reactions that fall under the umbrella of reductive amination are applicable here:
Leuckart-Wallach Reaction: This method uses formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and, in the case of ammonia (B1221849) or primary amines, the nitrogen source. wikipedia.orgerowid.org To synthesize the target compound, 5-methylfurfural would be heated with dimethylformamide or a combination of dimethylamine and formic acid. The formic acid serves as a hydride donor to reduce the intermediate iminium salt. wikipedia.org
Eschweiler-Clarke Reaction: This is a specific method for the methylation of primary or secondary amines using excess formic acid and formaldehyde. wikipedia.orgnrochemistry.com While typically used to convert a primary amine to a tertiary amine, its principles of imine formation and reduction by formic acid are analogous. A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. wikipedia.orgyoutube.com
A general laboratory protocol based on reductive amination using a common borohydride (B1222165) reagent would proceed as follows:
5-methylfurfural and a slight excess of dimethylamine are dissolved in a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF).
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added to the mixture. masterorganicchemistry.com These reagents are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com
The reaction is stirred at room temperature or with gentle heating until the starting materials are consumed, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
The reaction is quenched, and the product is isolated through an extractive workup, often involving pH adjustments to ensure the amine is in its free-base form.
| Reaction Type | Precursors | Key Reagents | Typical Conditions |
| Reductive Amination | 5-Methylfurfural, Dimethylamine | Sodium triacetoxyborohydride | Room temperature, Dichloromethane |
| Leuckart-Type Reaction | 5-Methylfurfural, Dimethylamine | Formic Acid | Elevated temperature (100-165°C) |
| Eschweiler-Clarke | 5-Methylfurfurylamine (B76237) | Formaldehyde, Formic Acid | Heated (near boiling) |
Modern synthetic chemistry emphasizes sustainability, leading to the development of "green" methods that minimize waste and avoid harsh conditions.
Catalytic Hydrogenation: One of the cleanest approaches involves using molecular hydrogen (H₂) as the reductant, which produces only water as a byproduct. The reaction between 5-methylfurfural and dimethylamine is carried out under H₂ pressure in the presence of a heterogeneous or homogeneous catalyst. rsc.orgmdpi.com Noble metals like Rhodium, Ruthenium, and Platinum, as well as non-noble metals like Cobalt and Nickel, have proven effective. rsc.orgmdpi.comrsc.org The catalyst can often be recovered and reused, adding to the process's sustainability. rsc.orgrsc.org
Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by using a safe, inexpensive liquid as a hydrogen donor. Isopropanol is a common choice, which is converted to acetone (B3395972) upon donating its hydrogen. mdpi.com Ruthenium-based pincer complexes have been shown to be particularly effective catalysts for this transformation under base-free conditions. mdpi.com
Aqueous and Solvent-Free Synthesis: Conducting reactions in water or without any solvent significantly reduces the use of volatile organic compounds (VOCs). A one-pot reductive amination of furfural (B47365) has been demonstrated in water using zinc powder as a cheap and effective reducing agent. sctunisie.orgsctunisie.org
Electrochemical Synthesis: Electrochemical methods can drive reductive amination using electricity, with water often serving as the hydrogen source. rsc.org This approach offers high control over reaction conditions and minimizes the need for chemical reducing agents. rsc.orgwarf.org
Biocatalysis: The use of enzymes offers unparalleled selectivity under mild, aqueous conditions. Amine transaminases (ATAs) can catalyze the amination of furfural derivatives to produce furfurylamines. mdpi.comdiva-portal.org This chemoenzymatic strategy, where biomass is first converted to furfurals and then aminated by an enzyme, represents a highly sustainable route to these valuable chemicals. frontiersin.org
| Green Method | Reductant/Energy Source | Catalyst Example | Key Advantages |
| Catalytic Hydrogenation | H₂ Gas | Rh/Al₂O₃ | High atom economy, water is the only byproduct. rsc.org |
| Transfer Hydrogenation | Isopropanol (iPrOH) | Ru-MACHO-BH | Avoids high-pressure H₂, uses inexpensive H-donor. mdpi.com |
| Aqueous Synthesis | Zinc Powder | ZnCl₂ / NH₄Cl | Avoids organic solvents, uses inexpensive reagents. sctunisie.orgsctunisie.org |
| Electrochemical | Electricity | Silver (Ag) Electrode | High efficiency, uses water as H-source. rsc.org |
| Biocatalysis | Amine Donor (e.g., Alanine) | Amine Transaminase (ATA) | High selectivity, mild aqueous conditions. mdpi.com |
Achieving high yield and purity is critical for the practical application of any synthetic protocol.
Yield Optimization: The primary challenge in the synthesis of this compound is preventing side reactions. The main competing reaction is the direct reduction of the starting aldehyde, 5-methylfurfural, to 5-methylfurfuryl alcohol. Selectivity for the desired amine is controlled by several factors:
Catalyst Choice: The nature of the metal catalyst in hydrogenation methods is crucial. For instance, Rhodium-based catalysts have shown very high selectivity (∼92%) for furfurylamine (B118560) over the corresponding alcohol. rsc.org Cobalt-based nanoparticles have also been developed for their high activity and selectivity. rsc.org
Reaction Conditions: Optimizing temperature, hydrogen pressure, and reaction time is essential. Higher temperatures can sometimes favor the desired amination, but excessive heat can lead to degradation or side-product formation. rsc.org
Stoichiometry: The molar ratio of the amine to the aldehyde can be adjusted to maximize the formation of the iminium intermediate, driving the reaction toward the desired product. rsc.org
Purity Enhancement: The crude product of a reductive amination often contains unreacted starting materials and byproducts, particularly the primary amine (5-methylfurfurylamine, if dimethylamine is not fully methylated) and the starting secondary amine.
Buffer-Based Extraction: A highly effective method for separating mixtures of primary, secondary, and tertiary amines relies on the differences in their basicity (pKa values). By carefully washing the crude product mixture with aqueous buffers of specific pH, one can selectively protonate and extract unwanted amines into the aqueous phase, leaving the desired tertiary amine in the organic layer. acs.orgacs.org
Adsorption Chromatography: For industrial-scale purification, passing the impure amine mixture (dissolved in a nonpolar solvent like xylene) through a column of an adsorbent such as activated aluminum oxide is effective. google.com The more polar primary and secondary amines (and their salts) are retained by the adsorbent, while the less polar tertiary amine passes through. The adsorbent can then be regenerated by washing with a polar solvent like methanol. google.com
Synthesis of this compound Hydrochloride
The hydrochloride salt of this compound is prepared through a straightforward acid-base neutralization reaction. This is a common procedure to convert a liquid, and sometimes volatile or air-sensitive, free-base amine into a stable, solid, and easily handled salt.
The synthesis involves treating a solution of this compound with hydrochloric acid (HCl). acs.org
The purified this compound free base is dissolved in a suitable organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or isopropanol.
A solution of hydrogen chloride (either as a gas dissolved in the same solvent or as a concentrated aqueous solution, depending on the desired purity and conditions) is added dropwise to the stirred amine solution.
The protonation of the basic nitrogen atom is instantaneous, leading to the formation of the ammonium salt, this compound hydrochloride.
As the salt forms, it typically precipitates out of the nonpolar organic solvent as a white or off-white solid.
The solid product is then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.
This conversion is often quantitative and results in a product with improved stability and physical properties for handling and storage.
Derivatization Strategies of this compound
Derivatization involves chemically modifying a core structure to create a library of related analogues. This is a fundamental strategy in medicinal chemistry and materials science to fine-tune properties and explore structure-activity relationships.
Functionalized analogues of this compound can be designed by considering the reactivity of its constituent parts: the furan (B31954) ring and the N,N-dimethylamino group. The furan ring is the most promising site for modification.
Reactivity of the Furan Ring: The furan ring is an electron-rich aromatic system. The oxygen heteroatom donates electron density into the ring, making it significantly more reactive toward electrophilic aromatic substitution than benzene. chemenu.comwikipedia.org The existing substituents on this compound (a methyl group at C5 and a dimethylaminomethyl group at C2) will direct incoming electrophiles to the remaining open positions, C3 and C4.
Potential Derivatization Reactions:
Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions can be adapted to introduce a variety of functional groups onto the furan ring, likely at the C3 or C4 positions. Due to the furan ring's sensitivity to strong acids, which can cause polymerization or ring-opening, mild reaction conditions are required. pharmaguideline.comksu.edu.sa
Halogenation: Introducing bromine or chlorine can be achieved using mild reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to yield halogenated analogues.
Nitration: Mild nitrating agents, such as acetyl nitrate, would be necessary to introduce a nitro (-NO₂) group without destroying the furan core. pharmaguideline.com
Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a mild Lewis acid catalyst, could install ketone functionalities.
Lithiation and Subsequent Quenching: The furan ring protons can be abstracted by strong bases like n-butyllithium (n-BuLi) to form a lithiated intermediate. This powerful nucleophile can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install diverse functional groups.
Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, reacting with various dienophiles to construct more complex, fused-ring systems. wikipedia.orgresearchgate.net This opens a pathway to bicyclic structures that are significantly different from the parent molecule.
The design of these analogues allows for the systematic modification of the molecule's electronic properties, size, and ability to participate in hydrogen bonding, which are key determinants of its biological activity or material properties.
Stereoselective Synthesis Approaches for Chiral Derivatives
The generation of chiral derivatives of this compound, where stereocenters are introduced and controlled, is a critical aspect of its synthetic chemistry, enabling access to enantiomerically pure compounds for specialized applications. While direct stereoselective synthesis routes for this compound itself are not extensively detailed in readily available literature, principles from analogous furfurylamine systems can be applied. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.
One established method for achieving stereocontrol in the synthesis of α-substituted-2-furfurylamines involves the use of chiral auxiliaries. For instance, a stereocontrolled synthesis of (R)-α-alkyl-2-furfurylamines has been demonstrated using (-)-2-hydroxypinan-3-one as a chiral auxiliary, achieving high enantiomeric excess (e.e.) values ranging from 91.4% to over 98%. tandfonline.com This approach relies on the formation of a chiral ketimine intermediate, which directs the stereochemical outcome of subsequent alkylation reactions.
Chemoenzymatic methods also present a powerful strategy for accessing chiral furan derivatives. acs.org Transaminase enzymes, for example, have been successfully employed for the asymmetric amination of furfural and its derivatives. tomsheppard.inforsc.org This biocatalytic approach offers a mild and sustainable route to chiral furfurylamines, often with high enantioselectivity. The use of different transaminases and amine donors can be tailored to produce the desired enantiomer. tomsheppard.info
A summary of representative stereoselective methods applicable to furfurylamine derivatives is presented below.
Table 1: Stereoselective Synthesis Approaches for Chiral Furfurylamine Derivatives
| Method | Description | Key Reagents/Catalysts | Achieved Selectivity (e.e.) |
|---|---|---|---|
| Chiral Auxiliary | Formation of a chiral intermediate to direct alkylation. | (-)-2-Hydroxypinan-3-one | 91.4% to >98% tandfonline.com |
These methodologies provide a foundational framework for the development of stereoselective syntheses of chiral derivatives of this compound, which are valuable precursors for complex, stereochemically defined target molecules.
Application of this compound as a Building Block in Complex Molecule Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecular architectures. cymitquimica.com The furan ring, substituted with both an amine function and alkyl groups, provides multiple reactive sites for elaboration. Furfurylamine and its derivatives are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. guidechem.comresearchgate.net
A significant transformation involving furfurylamine derivatives is the aza-Achmatowicz rearrangement. This reaction converts furfurylamines into highly functionalized dihydropyridinones, which are versatile intermediates for the synthesis of nitrogen-containing heterocyclic compounds. tandfonline.comchim.it For example, the aza-Achmatowicz rearrangement of a chiral furfurylamine has been used to generate a dihydropyridinone that served as a key building block in the synthesis of Lepadin marine natural products. chim.it
The utility of furfurylamine derivatives as synthetic precursors is further highlighted by their role in the preparation of various biologically active compounds. For instance, furfurylamine is a precursor in the synthesis of the potent diuretic furosemide. guidechem.com The inherent reactivity of the furan nucleus allows for transformations such as Diels-Alder reactions, which can be employed to construct complex bicyclic systems. tandfonline.com
The applications of furfurylamine derivatives as building blocks are diverse, showcasing their importance in synthetic organic chemistry.
Table 2: Applications of Furfurylamine Derivatives as Building Blocks
| Derivative Application | Synthetic Transformation | Resulting Scaffold/Molecule |
|---|---|---|
| Chiral Furfurylamine | Aza-Achmatowicz Rearrangement | Dihydropyridinone Intermediate chim.it |
| Furfurylamine | Condensation | Furosemide (Diuretic) guidechem.com |
| Furfurylamine Derivatives | Diels-Alder Reaction | Bicyclic Systems tandfonline.com |
The strategic incorporation of the this compound moiety into synthetic routes allows for the efficient construction of complex molecules with potential applications in various fields of chemical science. mdpi.com
Iii. Chemical Reactivity and Mechanistic Investigations of N,n,5 Trimethylfurfurylamine
Reaction Pathways and Mechanisms
The primary site for nucleophilic reactivity in N,N,5-Trimethylfurfurylamine is the lone pair of electrons on the nitrogen atom of the tertiary amine group. This makes the molecule a competent nucleophile, capable of reacting with a variety of electrophilic species.
Reaction with Alkyl Halides: As a tertiary amine, this compound can react with alkyl halides (e.g., methyl iodide) in a classic SN2 reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a quaternary ammonium (B1175870) salt. This reaction is a standard method for the quaternization of amines.
Reaction with Acyl Halides and Anhydrides: The nucleophilic nitrogen can also attack the electrophilic carbonyl carbon of acyl halides or anhydrides. This leads to the formation of an acylammonium intermediate, which is a highly reactive species and can act as an acyl transfer agent.
Protonation: In the presence of acids, the lone pair on the nitrogen atom readily accepts a proton, forming a furfurylammonium salt. The basicity is a fundamental characteristic of its nucleophilic nature.
Tertiary amines can also serve as nucleophiles in substitution reactions at heteroaromatic rings, displacing leaving groups to form quaternary ammonium species which may undergo further transformations. mdpi.com
The furan (B31954) ring is a π-electron-rich heterocycle that is significantly more reactive towards electrophiles than benzene. chemicalbook.com The oxygen atom's lone pair participation in the aromatic system enhances the electron density of the ring carbons, facilitating electrophilic attack under mild conditions. pearson.comksu.edu.sa
In this compound, the ring is further activated by two electron-donating groups: the 5-methyl group and the 2-(N,N-dimethylaminomethyl) group. Both are activating and direct incoming electrophiles to the available positions on the ring. Electrophilic substitution on unsubstituted furan occurs preferentially at the C2 and C5 positions due to the superior stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. chemicalbook.compearson.com
Since the C2 and C5 positions in this compound are already substituted, electrophilic attack will occur at the C3 or C4 positions. The directing effects of the existing substituents will influence the regioselectivity of the substitution. Both the alkyl and aminomethyl groups are ortho, para-directing. In the context of the furan ring, this means they activate the adjacent positions. Therefore, the C3 and C4 positions are both activated for substitution. The precise outcome would depend on the specific electrophile and reaction conditions, balancing steric and electronic effects.
Table 1: Potential Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E+) | Potential Substitution Position | Predicted Major Product |
|---|---|---|---|
| Nitration | NO₂⁺ | C3 or C4 | N,N,5-Trimethyl-3-nitrofurfurylamine or N,N,5-Trimethyl-4-nitrofurfurylamine |
| Halogenation | Br⁺, Cl⁺ | C3 or C4 | 3-Bromo-N,N,5-trimethylfurfurylamine or 4-Bromo-N,N,5-trimethylfurfurylamine |
| Friedel-Crafts Acylation | RCO⁺ | C3 or C4 | 3-Acyl-N,N,5-trimethylfurfurylamine or 4-Acyl-N,N,5-trimethylfurfurylamine |
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without the formation of intermediates. ox.ac.uk The furan ring in this compound can participate as a 4π-electron component in these reactions, most notably in cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction): Furan can act as a diene in Diels-Alder reactions, reacting with electron-deficient dienophiles (e.g., maleic anhydride (B1165640), dimethyl acetylenedicarboxylate). The electron-donating substituents on this compound increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, enhancing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. The reaction is typically reversible, and the stability of the resulting bicyclic adduct is a critical factor.
Sigmatropic Rearrangements: These are unimolecular pericyclic reactions involving the migration of a σ-bond across a π-electron system. msu.edu While less common for the furan ring itself, rearrangements involving the side chains are conceivable under thermal or photochemical conditions. For instance, a chemicalbook.comresearchgate.net-sigmatropic rearrangement could be possible if a suitable ylide were formed at the nitrogen atom. uh.edu
The absorption of ultraviolet (UV) radiation can induce photochemical reactions in organic molecules, leading to their degradation. For this compound, several degradation pathways are plausible, likely involving radical intermediates.
Potential photochemical degradation pathways include:
Homolytic Cleavage: The bond between the furan ring and the aminomethyl group (the benzylic-type C-C bond) or the C-N bonds in the dimethylamino group could undergo homolytic cleavage upon UV irradiation, generating radical species.
Ring Opening/Rearrangement: The furan ring itself can undergo photochemical rearrangement or cleavage, leading to the formation of acyclic carbonyl compounds.
Photooxidation: In the presence of oxygen, photosensitized reactions can lead to oxidation of the furan ring or the tertiary amine, as discussed in the following section.
Studies on other complex organic molecules show that photochemical degradation often involves multiple pathways, including bond cleavage, hydrogenation, and dimerization, ultimately leading to smaller, more fragmented molecules. researchgate.net
Reactivity with Reactive Oxygen Species, particularly Singlet Oxygen
The electron-rich nature of both the furan ring and the tertiary amine makes this compound susceptible to oxidation by reactive oxygen species (ROS), such as singlet oxygen (¹O₂).
Singlet oxygen is a highly reactive electrophilic species that can engage in several types of reactions. researchgate.net With furan derivatives, the most common reaction is a [4+2] cycloaddition, analogous to the Diels-Alder reaction. documentsdelivered.com This reaction proceeds as follows:
Endoperoxide Formation: this compound reacts with singlet oxygen to form a bicyclic endoperoxide intermediate.
Rearrangement: This endoperoxide is often unstable and can undergo thermal or chemical rearrangement to yield various oxidized products, such as hydroxy-furanones or dicarbonyl compounds, through cleavage of the O-O bond and subsequent skeletal rearrangement.
The tertiary amine group can also be oxidized by singlet oxygen, potentially leading to the formation of an N-oxide or undergoing dealkylation. Metal thiolate complexes, for example, can be oxidized by singlet oxygen to various products including sulfenates and sulfinates. nih.gov The chemical reaction of singlet oxygen with ethereal solvents like tetrahydrofuran (B95107) (THF) has been shown to be a dominant deactivation channel, leading to hydroperoxide formation. nih.gov
Table 2: Kinetic Data for Reaction of Singlet Oxygen with Various Organic Compounds
| Compound | Reaction Rate Constant (kᵣ) (M⁻¹s⁻¹) | Solvent |
|---|---|---|
| Tetrahydrofuran (THF) | 3.8 x 10³ | - |
| 2-Methylpropene | 4.4 x 10³ | - |
| 1-Methylcyclohexene | 0.16 x 10⁶ | - |
| 2,5-Dimethylfuran (B142691) (analog) | ~3 x 10⁷ | Various |
Note: Data for 2,5-dimethylfuran is an approximation based on typical furan reactivity; other data is from published sources for comparison. nih.gov
Catalytic Applications and Transformations Mediated by this compound
While furfurylamine (B118560) derivatives are important building blocks in the synthesis of pharmaceuticals and polymers, researchgate.net the potential for this compound to act as a catalyst itself lies primarily with its tertiary amine functionality.
Base Catalysis: As a non-nucleophilic, sterically hindered base (depending on the substrate), it could be used to promote elimination reactions (e.g., dehydrohalogenation) or as a proton scavenger in various condensation reactions.
Nucleophilic Catalysis: Tertiary amines are well-known nucleophilic catalysts. They can catalyze acyl transfer reactions by forming a highly reactive acylammonium intermediate, as mentioned in section 3.1.1. This is the operative mechanism in the esterification of carboxylic acids with anhydrides catalyzed by 4-(dimethylamino)pyridine (DMAP). The this compound could potentially play a similar role, although its catalytic efficacy relative to established catalysts like DMAP would need experimental verification.
Phase Transfer Catalysis: If quaternized into an ammonium salt (see 3.1.1), the resulting molecule could potentially function as a phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic phase).
This compound in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the presence of functional groups such as amines. Tertiary amines are well-established organocatalysts, capable of acting as Lewis bases or participating in the formation of reactive intermediates. The dimethylamino group in this compound makes it a candidate for such applications.
However, a thorough review of scientific databases and chemical literature reveals a conspicuous absence of specific studies detailing the use of this compound as an organocatalyst. While the broader class of furfurylamines has been explored in various contexts, the specific catalytic activity of this trimethylated derivative, including reaction scope, efficiency, and mechanistic pathways, has not been the subject of dedicated research publications. Consequently, there are no established protocols or documented research findings to populate a data table on its performance in organocatalytic reactions.
Role in Metal-Catalyzed Reactions
In the realm of metal-catalyzed reactions, organic molecules containing heteroatoms like nitrogen can act as ligands, coordinating to a metal center and modulating its reactivity, selectivity, and stability. The nitrogen atom of the dimethylamino group and potentially the oxygen atom of the furan ring in this compound could serve as coordination sites for metal ions. This bidentate or monodentate coordination could facilitate a range of metal-catalyzed processes, such as cross-coupling reactions, hydrogenations, or oxidations.
Nevertheless, similar to the field of organocatalysis, there is a lack of specific research detailing the application of this compound as a ligand in metal-catalyzed reactions. The synthesis and characterization of metal complexes with this ligand, as well as their subsequent catalytic performance, are not described in the current body of scientific literature. Therefore, no data on its efficacy, the types of metals it coordinates with, or the reaction conditions for such catalytic systems can be presented.
Iv. Advanced Spectroscopic and Analytical Characterization of N,n,5 Trimethylfurfurylamine
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the separation and quantification of N,N,5-trimethylfurfurylamine from reaction mixtures, synthetic intermediates, and potential degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary techniques employed for these purposes.
HPLC is a versatile technique for the analysis of this compound, particularly for its hydrochloride salt, due to its non-volatile and thermally labile nature. A robust HPLC method is critical for quality control and purity assessment.
Method Development: The development of an HPLC method for this tertiary amine often involves reversed-phase chromatography. A typical approach utilizes a C18 stationary phase, which provides effective separation based on hydrophobicity. The mobile phase composition is a critical parameter, generally consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). For basic compounds such as this compound, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase at a low pH is common practice. This protonates the amine, improving peak shape and minimizing tailing by suppressing interactions with residual silanol (B1196071) groups on the stationary phase. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from impurities with different polarities. Detection is typically achieved using a UV detector set at a wavelength where the furan (B31954) ring exhibits significant absorbance.
Method Validation: Once developed, the HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. nih.gov The validation process assesses several key parameters:
Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components, such as impurities or degradation products. This is confirmed by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light). nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and performing a linear regression analysis of the peak area versus concentration.
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio. researchgate.netdergipark.org.tr
| Validation Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Selectivity | Analyte peak is well-resolved from other peaks (Resolution > 2) | Ensures the method is specific for the analyte. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | Confirms a proportional relationship between signal and concentration. |
| Precision (RSD) | RSD ≤ 2% | Demonstrates the consistency and reproducibility of the results. ptfarm.pl |
| Accuracy (Recovery) | 98.0% - 102.0% | Verifies the closeness of the measured value to the true value. ptfarm.pl |
| LOD (Signal-to-Noise) | S/N ≥ 3:1 | Defines the lowest concentration the method can detect. |
| LOQ (Signal-to-Noise) | S/N ≥ 10:1 | Defines the lowest concentration the method can accurately quantify. |
GC-MS is the preferred method for analyzing volatile and thermally stable furan derivatives. nih.govmdpi.comnih.gov It combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it ideal for identifying this compound and assessing its purity.
GC Separation: The sample, dissolved in a volatile solvent, is injected into the GC system. For amines, specialized columns like the Restek RTX-5 Amine are often used to prevent peak tailing. chromforum.org However, a common and effective column is a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). nih.govresearchgate.net The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. Helium is typically used as the carrier gas.
MS Identification and Purity: As components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used to fragment the molecules into characteristic ions. acs.orgnih.gov The resulting mass spectrum serves as a molecular fingerprint. For this compound, the fragmentation pattern is predictable. A key fragmentation is the alpha-cleavage adjacent to the nitrogen atom, which results in the formation of a highly stable iminium ion, [CH₂=N(CH₃)₂]⁺. This fragment typically appears as the base peak in the spectrum at a mass-to-charge ratio (m/z) of 58. chromforum.org The molecular ion peak (M⁺) may be weak or absent, which is common for tertiary amines. chromforum.org Purity is assessed by examining the chromatogram for extraneous peaks. The mass spectrum of any impurity can be compared against spectral libraries (like NIST) for tentative identification.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | Separates compounds based on volatility and polarity. nih.gov |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | Transports the sample through the column. |
| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. nih.gov |
| Oven Program | Initial temp (e.g., 50°C), ramp to final temp (e.g., 280°C) | Achieves separation of components with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates reproducible fragmentation patterns for identification. acs.org |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
| MS Source Temperature | ~230 °C | Maintains ions in the gas phase. nih.gov |
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure and electronic properties of this compound by probing its interaction with electromagnetic radiation.
NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for each unique proton group.
Furan Ring Protons: The two protons on the furan ring (at C3 and C4) are expected to appear as doublets in the aromatic region (typically δ 6.0-6.5 ppm), with coupling to each other.
Methylene (B1212753) Protons (-CH₂-N): The two protons of the methylene bridge between the furan ring and the nitrogen atom would appear as a singlet, likely in the range of δ 3.5-4.0 ppm.
N,N-Dimethyl Protons (-N(CH₃)₂): The six equivalent protons of the two methyl groups attached to the nitrogen would produce a sharp singlet, typically around δ 2.2-2.5 ppm.
5-Methyl Protons (C₅-CH₃): The three protons of the methyl group attached to the furan ring at position 5 would also appear as a singlet, slightly upfield in the range of δ 2.1-2.4 ppm.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Furan H-3 | ~6.1 | Doublet (d) | 1H |
| Furan H-4 | ~6.0 | Doublet (d) | 1H |
| -CH₂-N | ~3.6 | Singlet (s) | 2H |
| -N(CH₃)₂ | ~2.3 | Singlet (s) | 6H |
| C₅-CH₃ | ~2.2 | Singlet (s) | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. slideshare.net For this compound, eight distinct signals are expected.
Furan Ring Carbons: Four signals are expected for the furan ring carbons. The oxygen-bound carbons (C2 and C5) will be the most downfield (δ ~150-155 ppm), followed by the olefinic carbons C3 and C4 (δ ~105-110 ppm).
Methylene Carbon (-CH₂-N): The carbon of the methylene bridge is expected in the range of δ 50-60 ppm.
N,N-Dimethyl Carbons (-N(CH₃)₂): A single signal for the two equivalent methyl carbons attached to nitrogen would appear around δ 45 ppm.
5-Methyl Carbon (C₅-CH₃): The carbon of the methyl group on the furan ring would be the most upfield signal, typically around δ 10-15 ppm.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Furan C2 | ~155 |
| Furan C5 | ~150 |
| Furan C3 | ~108 |
| Furan C4 | ~106 |
| -CH₂-N | ~55 |
| -N(CH₃)₂ | ~45 |
| C₅-CH₃ | ~13 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.
C-H Stretching: Aromatic C-H stretching from the furan ring is expected just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ (e.g., 2800-2980 cm⁻¹).
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring typically appear in the 1500-1650 cm⁻¹ region.
C-O-C Stretching: The characteristic asymmetric and symmetric stretching of the ether linkage in the furan ring gives rise to strong bands, typically in the 1000-1250 cm⁻¹ region.
C-N Stretching: The stretching vibration of the tertiary amine C-N bond is expected in the 1000-1250 cm⁻¹ range, often overlapping with the C-O-C stretches.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100 | C-H Stretch | Furan Ring |
| 2800-2980 | C-H Stretch | -CH₃ and -CH₂- |
| 1500-1650 | C=C Stretch | Furan Ring |
| 1000-1250 | C-O-C Asymmetric Stretch | Furan Ether |
| 1000-1250 | C-N Stretch | Tertiary Amine |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Furan itself exhibits strong absorption in the UV region due to π → π* transitions of its conjugated diene system. The absorption maximum (λmax) for furan is around 200-210 nm. spectrabase.com The substitution on the furan ring in this compound is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption band. The alkyl groups (methyl and furfurylamine) act as auxochromes, extending the conjugation and lowering the energy gap for the π → π* transition. Therefore, the λmax for this compound is predicted to be in the range of 220-240 nm.
| Electronic Transition | Predicted λmax (nm) | Chromophore |
|---|---|---|
| π → π* | 220 - 240 | Substituted Furan Ring |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of this compound. The molecular weight of this compound is 139.1949 g/mol nist.gov. In mass spectrometry, the molecule is ionized, often by electron impact (EI), which results in the formation of a molecular ion (M+) and various fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule, allowing for its identification and structural characterization.
The fragmentation of this compound is expected to follow patterns typical for both amine and furan-containing compounds libretexts.orgwhitman.edu. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which in this case would involve the cleavage of the C-C bond adjacent to the nitrogen atom libretexts.org. This would lead to the formation of a stable iminium ion. Additionally, the furan ring can undergo characteristic fragmentation.
Expected Fragmentation Pattern:
Upon electron ionization, the this compound molecule will form a molecular ion peak [M]+• at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely include:
Alpha-Cleavage: The most probable fragmentation will be the cleavage of the bond between the furan ring and the methylene group attached to the nitrogen, leading to the formation of the dimethylaminomethyl radical and a 5-methylfurfuryl cation, or vice-versa. The most significant fragmentation is expected to be the loss of a hydrogen atom from the parent molecule to form a stable ion.
Loss of a Methyl Group: Fragmentation involving the loss of a methyl group (CH3) from the dimethylamino moiety is also a plausible pathway.
Furan Ring Fragmentation: The furan ring itself can undergo cleavage, leading to smaller fragment ions.
An illustrative table of potential major fragments and their corresponding m/z values is presented below.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Relative Abundance |
|---|---|---|---|
| [C8H13NO]+• (Molecular Ion) | The intact ionized molecule | 139 | Moderate |
| [C7H10NO]+ | Loss of a methyl group (CH3) | 124 | Variable |
| [C5H7O]+ | Cleavage of the C-N bond | 83 | Significant |
| [C4H5]+ | Fragment from the furan ring | 53 | Variable |
Method Validation and Performance Criteria for this compound Analysis
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the analytical result to the true value and is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.
For the analysis of furan derivatives, intraday precision values are often found to be below 5%, with interday precision being slightly higher nih.gov. Recovery rates, indicating accuracy, are generally expected to be within the range of 80-120%.
Illustrative Precision and Accuracy Data for a Hypothetical GC-MS Method:
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Intraday Precision (RSD, n=6) | ≤ 5% | 2.5% |
| Interday Precision (RSD, n=6, 3 days) | ≤ 10% | 4.8% |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy nih.gov. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
For trace analysis of furan derivatives and amines using GC-MS, LODs and LOQs are often in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range, depending on the sample matrix and instrumentation.
Representative LOD and LOQ Values for this compound Analysis:
| Parameter | Method of Determination | Typical Value Range |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.04 - 2.0 ng/mL |
V. Theoretical and Computational Chemistry Studies on N,n,5 Trimethylfurfurylamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of N,N,5-Trimethylfurfurylamine at the atomic level. These calculations provide a basis for predicting its structure, stability, and spectroscopic characteristics.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. researchgate.netajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.comnih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com
In the case of furan (B31954) derivatives, the distribution of HOMO and LUMO orbitals can confirm the binding nature of the compounds, for instance, in their interaction with metals. nih.gov The HOMO is often localized on the furan ring and its functional groups, while the LUMO may be associated with an interacting species. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich furan ring and the nitrogen atom of the amine group, while the LUMO would be situated more on the ring and the methyl group at the 5-position.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound The following data is illustrative of typical results from DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -5.85 |
| LUMO Energy (ELUMO) | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 4.90 |
Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of molecules. mdpi.com Methods like DFT can compute theoretical Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra that show good agreement with experimental data. niscpr.res.innih.gov
IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. mdpi.com This allows for the assignment of specific vibrational modes to observed experimental bands.
NMR Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C NMR can be calculated, providing a powerful tool for structural elucidation and confirmation. niscpr.res.in
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions and predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. mdpi.com These calculations also provide information on oscillator strength and the nature of the electronic transitions, often corresponding to HOMO→LUMO transitions. mdpi.com
Table 2: Predicted vs. Experimental Spectroscopic Data for a Representative Furan Derivative This table illustrates the correlation typically observed between calculated and experimental values.
| Spectroscopic Data | Calculated Value | Experimental Value |
|---|---|---|
| 1H NMR Shift (H on furan ring) | δ 6.15 ppm | δ 6.10 ppm |
| 13C NMR Shift (C-N) | δ 55.0 ppm | δ 54.5 ppm |
| IR Frequency (C-N stretch) | 1150 cm-1 | 1145 cm-1 |
| UV-Vis λmax | 220 nm | 218 nm |
Computational modeling is a key methodology for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with a proposed mechanism. This approach provides a deeper understanding of reaction kinetics and selectivity. For instance, in reactions involving furan derivatives, computational studies can elucidate the role of catalysts and the energetics of bond-forming and bond-breaking steps. science.gov For a molecule like this compound, this could involve modeling its synthesis, oxidation, or participation in C-C coupling reactions. science.gov
The behavior of molecules upon absorption of light is explored through excited-state calculations. nsf.gov These methods can predict the outcomes of photochemical reactions by analyzing the properties of the molecule in its electronic excited states. Phenomena such as diradical pathways, ionic pathways, or excited-state intramolecular proton transfer (ESIPT) can be modeled to understand and predict the formation of photoproducts. nsf.gov For this compound, such calculations could predict its stability under UV irradiation or its potential to engage in photochemical transformations like cycloadditions.
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations focus on the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations are used to explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the energetic barriers between them. nih.gov This is particularly important for flexible molecules like this compound, which has several rotatable bonds. The simulations can predict the most stable conformations in various environments, such as in a vacuum or in a solvent, which is crucial for understanding its interactions with other molecules, such as biological receptors. nih.gov
In Silico Assessment of Chemical Reactivity Descriptors
From the calculated HOMO and LUMO energies, several chemical reactivity descriptors can be derived. mdpi.com These descriptors, based on conceptual DFT, provide quantitative measures of a molecule's reactivity. ajchem-a.commdpi.com
Chemical Potential (μ): Related to the escaping tendency of an electron from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Softness (S): The reciprocal of hardness; soft molecules are more reactive. mdpi.com
Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons.
These descriptors are valuable for comparing the reactivity of different molecules and for identifying the most reactive sites within a molecule. nih.govniscpr.res.in
Table 3: Calculated Global Reactivity Descriptors for this compound The following data is illustrative of typical results from DFT calculations.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.40 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45 |
| Global Softness (S) | 1 / (2η) | 0.204 |
| Global Electrophilicity (ω) | μ2 / (2η) | 2.36 |
Computational Thermochemistry
A comprehensive review of scientific literature and computational chemistry databases reveals a lack of specific studies on the computational thermochemistry of this compound. While computational methods are frequently employed to determine the thermochemical properties of chemical compounds, such as their enthalpy of formation, entropy, and heat capacity, no dedicated research detailing these properties for this compound has been published.
Consequently, detailed research findings and data tables for the computationally-derived thermochemical properties of this compound are not available in the current body of scientific literature. Research in this specific area would be necessary to generate the data required for a thorough computational thermochemistry analysis.
Vi. Biological and Medicinal Chemistry Applications of N,n,5 Trimethylfurfurylamine
Role of N,N,5-Trimethylfurfurylamine within Heterocyclic Compound Research
The importance of this compound is intrinsically linked to the central role of heterocyclic compounds in drug discovery and development.
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of medicinal chemistry. orientjchem.orgwisdomlib.org Over 85% of all biologically active chemical entities contain a heterocycle, making them the most prominent and diverse class of organic compounds in pharmaceuticals. utripoli.edu.ly Their widespread presence is due to several key factors:
Diverse Biological Activity : Heterocyclic structures are integral to a vast array of therapeutic agents, demonstrating activities such as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. orientjchem.orgijabbr.com
Physicochemical Property Modulation : The inclusion of heteroatoms (like nitrogen, oxygen, and sulfur) provides a tool for medicinal chemists to fine-tune the physicochemical properties of a molecule. utripoli.edu.ly This allows for the optimization of solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are critical for improving a drug's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. utripoli.edu.ly
Structural Scaffolds : Many heterocyclic rings are considered "privileged structures," meaning they can bind to multiple biological receptors with high affinity. This makes them ideal scaffolds for building libraries of new potential drugs. utripoli.edu.ly
Natural Occurrence : Many biologically essential molecules, including vitamins, hormones, amino acids, and alkaloids, are based on heterocyclic structures. orientjchem.org
Table 1: Examples of Heterocyclic Scaffolds and Their Medicinal Importance
| Heterocyclic Class | Common Heteroatoms | Examples of Biological/Medicinal Applications |
|---|---|---|
| Furans | Oxygen | Found in drugs like Ranitidine (anti-ulcer) and Nitrofurantoin (antibacterial). wisdomlib.org |
| Pyrroles | Nitrogen | Core structure of atorvastatin (B1662188) (lipid-lowering agent) and many natural products. researchgate.net |
| Thiophenes | Sulfur | Used in antipsychotic and antihistaminic drugs. |
| Imidazoles | Nitrogen | Found in antifungal drugs (e.g., ketoconazole) and anti-ulcer agents (e.g., cimetidine). |
| Pyridines | Nitrogen | A frequent component in modern pharmaceuticals, including anticancer drugs. nih.gov |
| Pyrimidines | Nitrogen | Core of DNA/RNA bases and used in anticancer drugs like 5-Fluorouracil. nih.gov |
While not a privileged scaffold in its own right, this compound serves as a valuable functionalized building block that incorporates the furan (B31954) ring—a well-established scaffold for bioactive molecules. chemimpex.comtcichemicals.com The furan nucleus is found in a multitude of compounds with a wide spectrum of pharmacological activities. wisdomlib.orgijabbr.com
The utility of this compound lies in its specific structure:
The Furan Ring : Provides the core heterocyclic scaffold known to interact with various biological targets. orientjchem.org
The 5-Methyl Group : Modifies the electronic properties and steric profile of the furan ring.
The N,N-Dimethylaminomethyl Group : Offers a reactive handle for further chemical modification and can influence the solubility and basicity of the final compound.
Researchers utilize such building blocks to synthesize new chemical entities that can be screened for biological activity. The furan ring itself is a key component in molecules demonstrating antibacterial, anti-inflammatory, anticancer, and antiviral properties. orientjchem.orgutripoli.edu.ly By starting with a pre-functionalized furan like this compound, chemists can streamline the synthesis of more complex derivatives for pharmacological testing.
Exploration of Biological Activity and Pharmacological Potential
Direct pharmacological studies on this compound are not prevalent in the literature, as its primary value is in chemical synthesis. The exploration of its potential is therefore indirect, focusing on its role as an intermediate in the creation of active pharmaceutical ingredients (APIs).
This compound and its immediate precursors are recognized as versatile intermediates in the synthesis of pharmaceuticals. chemimpex.com Its most notable application is in the synthesis of the H₂-receptor antagonist, Ranitidine . nih.gov Ranitidine was a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease by inhibiting stomach acid production. wisdomlib.orgresearchgate.net
The synthesis of Ranitidine involves several steps where a functionalized furan moiety is essential. Specifically, a precursor molecule, 5-[(Dimethylamino)methyl]furfuryl alcohol, is used to build the core structure of the final drug. nih.govgoogle.com This precursor shares the key structural features of this compound. The synthesis demonstrates how this specific arrangement of a furan ring with a dimethylaminomethyl side chain serves as a crucial component for constructing a complex and commercially significant pharmaceutical. researchgate.netgoogle.comgoogleapis.com
Table 2: Role of Furan-based Intermediates in a Representative Ranitidine Synthesis
| Step | Precursor/Intermediate | Role of the Furan Moiety |
|---|---|---|
| 1 | 5-[(Dimethylamino)methyl]furfuryl alcohol | Serves as the initial furan-containing building block. |
| 2 | Reaction with cysteamine (B1669678) or similar thiol | The furan ring acts as the anchor for attaching the thioethyl side chain. |
| 3 | Condensation with N-methyl-1-methylthio-2-nitroethenamine | The complete furan-containing side chain is coupled to the nitroethenamine portion to form the final drug structure. |
There are no specific studies detailing the biological target engagement or mechanism of action for this compound itself. As a synthetic intermediate, it is not expected to have a defined pharmacological activity.
Metabolic Activation : Some simple furans, upon metabolic oxidation by cytochrome P450 enzymes, can form reactive metabolites like cis-2-butene-1,4-dial. oup.com This reactive species can covalently bind to and inactivate critical cellular proteins, particularly those involved in mitochondrial energy production and redox regulation, leading to cytotoxicity. oup.com
Enzyme Inhibition : Furan-containing drugs can be designed to inhibit specific enzymes. For example, the pyrimidine (B1678525) analog 5-Fluorouracil, which can be viewed as a bioisostere of a furan ring system, acts by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis and repair. nih.govnih.gov
Receptor Antagonism : As seen with Ranitidine, the furan ring is part of a larger structure that acts as a competitive antagonist at the histamine (B1213489) H₂-receptor, preventing its activation and subsequent acid secretion. wisdomlib.org
A review of the available scientific literature did not yield specific in vitro or in vivo pharmacological evaluation studies for this compound. Such studies are typically conducted on final drug candidates rather than on chemical intermediates. While derivatives synthesized from furan-based precursors undergo extensive pharmacological testing, data on this specific building block is not publicly available. researchgate.netbohrium.com
Metabolic Pathways and Biotransformation Studies
The metabolism of xenobiotics like this compound is a critical process that determines their pharmacokinetic profile and potential toxicity. The primary sites of metabolism are the liver and the gastrointestinal tract, involving a variety of enzymatic reactions.
Although direct experimental data on the metabolic fate of this compound is scarce, its metabolism can be predicted by examining its core functional groups: a tertiary amine and a substituted furan moiety. The metabolic pathways are likely to involve Phase I (functionalization) and Phase II (conjugation) reactions.
Predicted Phase I Metabolic Pathways:
N-Dealkylation: The tertiary amine group is susceptible to N-dealkylation, a common metabolic pathway for such compounds. This process would involve the removal of one or both methyl groups from the nitrogen atom, leading to the formation of N,5-dimethylfurfurylamine (a secondary amine) and 5-methylfurfurylamine (B76237) (a primary amine). These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes.
N-Oxidation: The nitrogen atom of the tertiary amine can also undergo oxidation to form an N-oxide metabolite, this compound N-oxide. This reaction is often mediated by both CYP enzymes and flavin-containing monooxygenases (FMOs).
Furan Ring Oxidation: The furan ring is another site for metabolic attack. Oxidation of the furan ring can lead to the formation of reactive intermediates, such as epoxides or unsaturated dicarbonyls, which can then be hydrolyzed to form dihydrodiols or react with cellular nucleophiles. The substitution on the furan ring can influence the specific site and nature of the oxidation.
Hydroxylation of the 5-Methyl Group: The methyl group at the 5-position of the furan ring can undergo hydroxylation to form (5-(hydroxymethyl)furan-2-yl)-N,N-dimethylmethanamine. This alcohol metabolite can be further oxidized to a carboxylic acid.
Predicted Phase II Metabolic Pathways:
Glucuronidation: The hydroxylated metabolites formed during Phase I reactions can undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronide conjugates that are readily excreted.
Sulfation: Similarly, hydroxylated metabolites can be sulfated by sulfotransferases (SULTs) to form sulfate (B86663) conjugates.
Glutathione (B108866) Conjugation: The reactive intermediates formed from furan ring oxidation can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).
Below is an interactive data table summarizing the predicted metabolites of this compound.
| Metabolite Name | Metabolic Pathway | Enzyme Family Involved (Predicted) | Metabolic Phase |
| N,5-Dimethylfurfurylamine | N-Dealkylation | Cytochrome P450 (CYP) | I |
| 5-Methylfurfurylamine | N-Dealkylation | Cytochrome P450 (CYP) | I |
| This compound N-oxide | N-Oxidation | Cytochrome P450 (CYP), Flavin-containing Monooxygenases (FMO) | I |
| (5-(Hydroxymethyl)furan-2-yl)-N,N-dimethylmethanamine | Methyl Group Hydroxylation | Cytochrome P450 (CYP) | I |
| 5-((Dimethylamino)methyl)furan-2-carboxylic acid | Oxidation of Hydroxymethyl Group | Alcohol/Aldehyde Dehydrogenases | I |
| Furan ring-opened dicarbonyl species | Furan Ring Oxidation | Cytochrome P450 (CYP) | I |
| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation | UDP-glucuronosyltransferases (UGT) | II |
| Sulfate conjugate of hydroxylated metabolite | Sulfation | Sulfotransferases (SULT) | II |
| Glutathione conjugate of reactive furan metabolite | Glutathione Conjugation | Glutathione S-transferases (GST) | II |
The biotransformation of this compound is expected to be primarily mediated by two major superfamilies of enzymes: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).
Cytochrome P450 (CYP) Enzymes:
The CYP superfamily is a major player in the metabolism of a vast array of xenobiotics. Several CYP isoforms are likely to be involved in the metabolism of this compound.
CYP3A4 and CYP2D6: These are two of the most important drug-metabolizing enzymes in humans and are known to metabolize a wide range of tertiary amines. They are likely candidates for the N-dealkylation of this compound.
CYP2E1: This isoform is known to be involved in the oxidation of furan and its derivatives, often leading to the formation of reactive metabolites. thermofisher.com
Other CYP isoforms: CYP1A2, CYP2C9, and CYP2C19 could also contribute to the metabolism of this compound, although their specific roles would need to be determined experimentally.
Flavin-containing Monooxygenases (FMOs):
FMOs are another important class of enzymes that catalyze the oxygenation of soft nucleophiles, such as the nitrogen in tertiary amines. nih.govnih.gov
FMO3: This is the major FMO isoform in the adult human liver and is a likely candidate for the N-oxidation of this compound to its corresponding N-oxide.
The following table details the predicted enzyme-mediated transformations of this compound.
| Transformation | Enzyme Superfamily/Family | Predicted Specific Isoforms | Resulting Metabolite Type |
| N-Dealkylation | Cytochrome P450 (CYP) | CYP3A4, CYP2D6 | Secondary and Primary Amines |
| N-Oxidation | Cytochrome P450 (CYP), Flavin-containing Monooxygenases (FMO) | CYP3A4, FMO3 | N-oxide |
| Furan Ring Oxidation | Cytochrome P450 (CYP) | CYP2E1 | Reactive Epoxides/Dicarbonyls |
| Methyl Group Hydroxylation | Cytochrome P450 (CYP) | Various CYP isoforms | Alcohol |
Impurity profiling is a critical aspect of drug development, ensuring the safety and efficacy of a pharmaceutical product. researchgate.netmdpi.com Metabolites themselves can be considered impurities if they are pharmacologically active or toxic. Furthermore, the metabolic process can sometimes lead to the formation of other impurities.
For this compound, the primary concern regarding metabolic impurities would be the formation of reactive metabolites from the oxidation of the furan ring. nih.govsemanticscholar.org These reactive species, if not efficiently detoxified by Phase II enzymes like GSTs, can covalently bind to cellular macromolecules such as proteins and DNA, potentially leading to cellular damage and toxicity.
Potential Metabolic Impurities of Concern:
Reactive Aldehydes: Oxidation of the furan ring can lead to the formation of reactive α,β-unsaturated dialdehydes. thermofisher.com These electrophilic species can readily react with nucleophilic groups on proteins and DNA.
Epoxides: Epoxidation of the furan ring is another potential pathway that generates reactive intermediates.
Analytical Techniques for Impurity Profiling:
The identification and quantification of metabolites and metabolic impurities require sophisticated analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of metabolite identification. nih.govscispace.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated metabolites and impurities. unl.edumetabolomicscentre.nlhyphadiscovery.com It provides detailed information about the connectivity of atoms in a molecule.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of volatile metabolites or those that can be derivatized to become volatile.
The table below summarizes the potential metabolic impurities and the analytical techniques used for their characterization.
| Potential Impurity Type | Origin | Potential Concern | Primary Analytical Techniques for Characterization |
| Reactive Aldehydes | Furan Ring Oxidation | Covalent binding to macromolecules, cytotoxicity | LC-MS/MS, Trapping studies with nucleophiles |
| Epoxides | Furan Ring Oxidation | Covalent binding to macromolecules, mutagenicity | LC-MS/MS, Trapping studies with nucleophiles |
| Pharmacologically Active Metabolites | N-Dealkylation | Altered pharmacological profile, potential for drug-drug interactions | LC-MS/MS for quantification, in vitro pharmacological assays |
It is important to reiterate that the metabolic pathways and potential impurities discussed here are predictive and based on the chemical structure of this compound and the known metabolism of similar compounds. Definitive identification and characterization would require rigorous in vitro and in vivo metabolism studies.
Vii. Conclusion and Future Directions in N,n,5 Trimethylfurfurylamine Research
Summary of Key Academic Findings and Contributions
Identification of Remaining Research Gaps and Unexplored Areas
The lack of dedicated studies on N,N,5-Trimethylfurfurylamine presents significant research gaps. The following are key unexplored areas:
Biological Activity Profile: There is a clear absence of systematic screening of this compound for specific biological activities. While furan (B31954) derivatives, in general, are known for their pharmacological potential, the specific impact of the N,N,5-trimethyl substitution pattern on activity and selectivity remains unknown.
Mechanism of Action: Without defined biological targets, the mechanism of action of this compound at a molecular level is entirely speculative.
Synthetic Methodology: While it is used as a building block, there is a lack of comparative studies on various synthetic routes to this compound that focus on efficiency, scalability, and sustainability.
Structure-Activity Relationship (SAR) Studies: No SAR studies are available for this compound and its close analogs, which hinders the rational design of new derivatives with potentially improved properties.
Pharmacokinetic and Pharmacodynamic Properties: There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) or the toxicological profile of this compound.
Proposed Future Research Avenues
To address the existing knowledge gaps, the following future research avenues are proposed:
Development of Advanced Synthetic Methodologies
Future research should focus on developing and optimizing synthetic routes for this compound and its derivatives. This could involve exploring novel catalytic systems for reductive amination of 5-methylfurfural (B50972), which could offer higher yields, selectivity, and more environmentally friendly conditions compared to traditional methods. rsc.orgacs.org Investigating biocatalytic approaches, such as the use of transaminases, could also provide a sustainable and efficient one-step route to chiral furfurylamines, a concept that could be extended to the synthesis of this compound. rsc.org
Deeper Mechanistic Understanding of Chemical and Biological Interactions
Once a biological activity is identified, in-depth mechanistic studies will be crucial. This would involve identifying the molecular targets and understanding the binding interactions through techniques like X-ray crystallography and computational docking studies. For any observed chemical reactivity, detailed mechanistic investigations, potentially using density functional theory (DFT) calculations, could provide insights into the reaction pathways and transition states involved. acs.org
Integration of Multi-Omics Approaches in Biological Studies
Should this compound demonstrate significant biological activity, the application of multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) would be a powerful approach to elucidate its system-wide effects. nih.gov This can help in identifying pathways affected by the compound, discovering potential biomarkers for its activity, and understanding its off-target effects, thereby providing a comprehensive view of its biological impact. astrazeneca.comwiley.com
Rational Design of Novel this compound Derivatives with Enhanced Properties
Based on initial biological screening and mechanistic studies, a rational design approach can be employed to create novel derivatives of this compound with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov This would involve scaffold hopping and the systematic modification of the furan ring and the amine substituent to explore the structure-activity relationship and develop lead compounds for potential therapeutic applications. nih.govbiosolveit.de
Q & A
Basic: What are the recommended synthetic routes and characterization methods for N,N,5-Trimethylfurfurylamine?
Methodological Answer:
The synthesis of This compound (CAS 14496-35-6) typically involves alkylation or reductive amination of furfurylamine derivatives. For example, dimethylamine can react with 5-methylfurfuryl halides under inert conditions. Post-synthesis, characterization requires:
- Gas Chromatography (GC): Purity ≥98% (as per GC analysis) .
- Titration: Assay validation via acid-base titration (≥98%) .
- Physical Properties: Confirm boiling point (164°C), density (0.93 g/cm³), and refractive index (n20D 1.46) .
- Spectroscopy: Use NMR (¹H/¹³C) and FTIR to verify structural integrity (not explicitly stated but standard practice).
Basic: How should this compound be handled and stored to ensure stability?
Methodological Answer:
- Storage: Store under inert gas (argon/nitrogen) at room temperature (RT) due to air sensitivity. Use sealed, moisture-free containers .
- Handling: Conduct reactions in a glovebox or Schlenk line to prevent oxidation. Monitor for color changes (light yellow to dark green indicates degradation) .
Advanced: What experimental and computational approaches are used to study the thermodynamic properties of this compound?
Methodological Answer:
- Experimental: Combustion calorimetry or differential scanning calorimetry (DSC) to measure enthalpy of formation. Compare with similar compounds like 5-methylfurfurylamine, where experimental ΔfH° values are derived from bomb calorimetry .
- Computational: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to predict thermochemical data (enthalpy, Gibbs energy) and validate experimental results .
Advanced: How can computational modeling elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Mechanistic Studies: Use DFT to model transition states and reaction pathways. For example, study nucleophilic substitution or catalytic cycles where This compound acts as a ligand or intermediate.
- Solvent Effects: Employ COSMO-RS to simulate solvent interactions, particularly in dichloromethane or ethers, as seen in analogous amine syntheses .
Basic: What analytical techniques are critical for assessing the purity of this compound?
Methodological Answer:
- Primary Methods: GC with flame ionization detection (FID) for quantitative purity (≥98%) .
- Supplementary Techniques: Mass spectrometry (MS) for molecular ion verification and HPLC for detecting non-volatile impurities.
Advanced: How does this compound degrade under varying thermal or oxidative conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min increments to identify decomposition thresholds.
- Oxidative Degradation: Expose to O₂ or H₂O₂ and analyze products via GC-MS. Compare with furfurylamine derivatives, which form oxidized byproducts like lactams or ketones .
Advanced: How can researchers resolve contradictions in literature data on this compound?
Methodological Answer:
- Systematic Review: Apply EFSA-style search strategies (e.g., tailored strings for databases like SciFinder or PubMed) to aggregate data .
- Meta-Analysis: Statistically compare reported properties (e.g., boiling points, reaction yields) to identify outliers. Validate via replicated experiments under standardized conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
